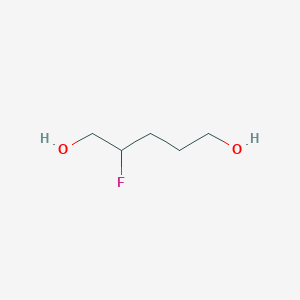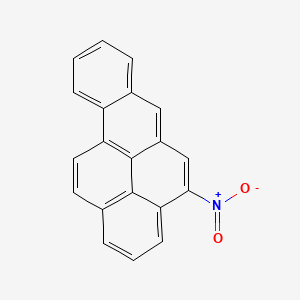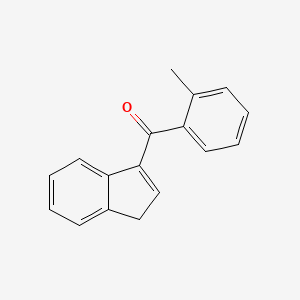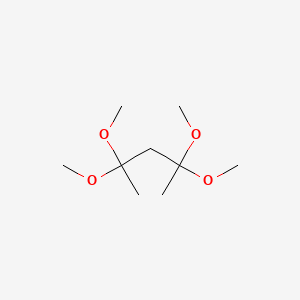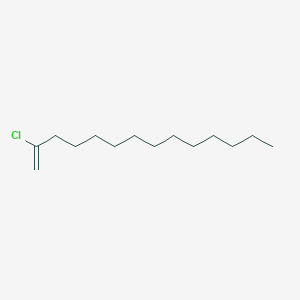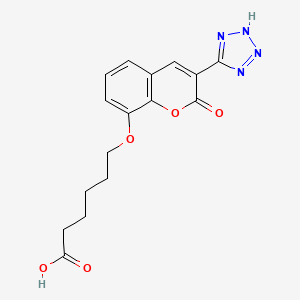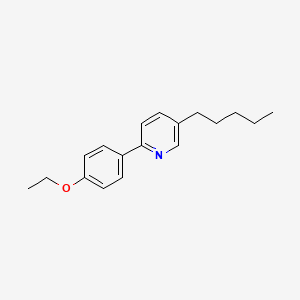
Pyridine, 2-(4-ethoxyphenyl)-5-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- is a derivative of pyridine, a nitrogen-based heterocyclic compound. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and chemical industries, due to their versatile chemical properties . The compound features an ethoxyphenyl group at the second position and a pentyl group at the fifth position of the pyridine ring, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 2-bromo-5-pentylpyridine with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst, such as in a Suzuki-Miyaura coupling reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 2-(4-methoxyphenyl)-5-pentyl-: Similar structure but with a methoxy group instead of an ethoxy group.
Pyridine, 2-(4-ethoxyphenyl)-5-butyl-: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness
Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- is unique due to the specific combination of the ethoxyphenyl and pentyl groups, which may impart distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
| 105052-94-6 | |
Fórmula molecular |
C18H23NO |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
2-(4-ethoxyphenyl)-5-pentylpyridine |
InChI |
InChI=1S/C18H23NO/c1-3-5-6-7-15-8-13-18(19-14-15)16-9-11-17(12-10-16)20-4-2/h8-14H,3-7H2,1-2H3 |
Clave InChI |
VCLBNKVFUHIBLR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/no-structure.png)
